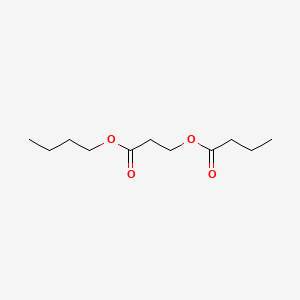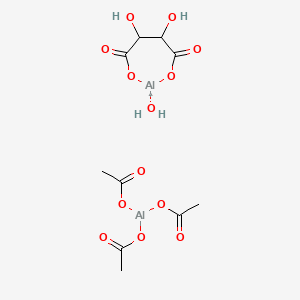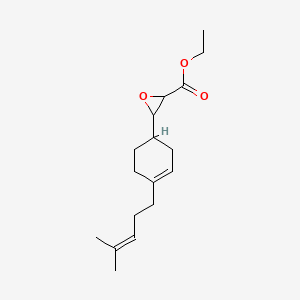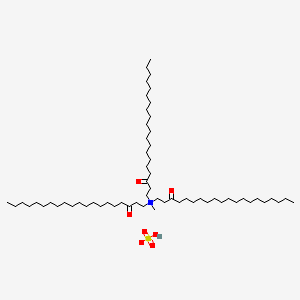
N-Ethyl-N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)aniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Ethyl-N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)aniline is a compound that features an imidazole ring, which is a five-membered heterocyclic moiety containing two nitrogen atoms. Imidazole derivatives are known for their broad range of chemical and biological properties, making them significant in various fields such as medicinal chemistry, organic synthesis, and material science .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyl-N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)aniline typically involves the reaction of N-ethyl aniline with 2-(2-methyl-1H-imidazol-1-yl)ethyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the completion of the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow synthesis techniques to enhance the efficiency and yield of the product. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant flow rates, ensuring consistent product quality and scalability .
化学反应分析
Types of Reactions
N-Ethyl-N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents like ether or tetrahydrofuran (THF).
Substitution: Nucleophiles such as halides, amines, or thiols; reactions often conducted in polar aprotic solvents.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Various substituted imidazole derivatives depending on the nucleophile used.
科学研究应用
N-Ethyl-N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)aniline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents targeting specific biological pathways.
Industry: Utilized in the development of advanced materials, such as polymers and catalysts, due to its unique chemical properties
作用机制
The mechanism of action of N-Ethyl-N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The imidazole ring can coordinate with metal ions or form hydrogen bonds with biological macromolecules, influencing their activity and function. This interaction can modulate various biochemical pathways, leading to the compound’s observed biological effects .
相似化合物的比较
Similar Compounds
- N-Methyl-N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)aniline
- N-Propyl-N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)aniline
- N-Butyl-N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)aniline
Uniqueness
N-Ethyl-N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)aniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
属性
CAS 编号 |
85959-33-7 |
|---|---|
分子式 |
C14H19N3 |
分子量 |
229.32 g/mol |
IUPAC 名称 |
N-ethyl-N-[2-(2-methylimidazol-1-yl)ethyl]aniline |
InChI |
InChI=1S/C14H19N3/c1-3-16(14-7-5-4-6-8-14)11-12-17-10-9-15-13(17)2/h4-10H,3,11-12H2,1-2H3 |
InChI 键 |
YQMJEAFUKUYATB-UHFFFAOYSA-N |
规范 SMILES |
CCN(CCN1C=CN=C1C)C2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


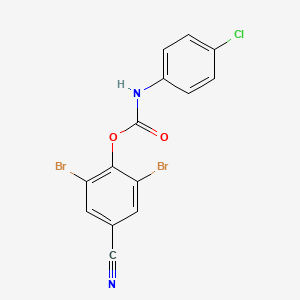
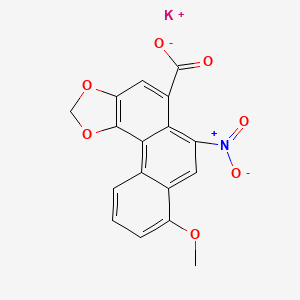
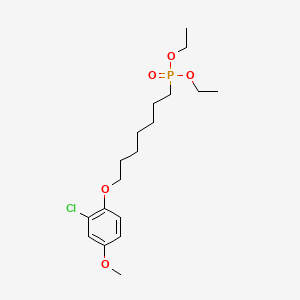
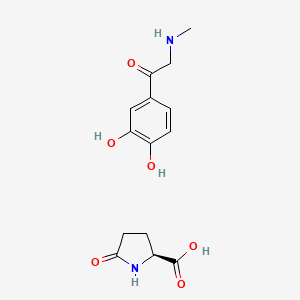
![2,3,3-Trimethylbicyclo[2.2.1]heptane-2-thiol](/img/structure/B12684598.png)

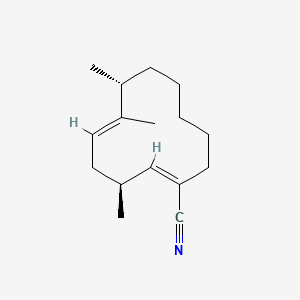

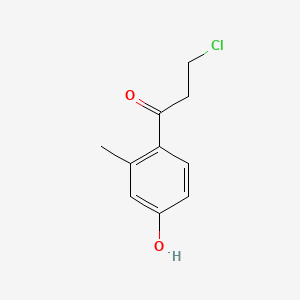
![1-[(Dimethylamino)(phenylimino)methyl]-3,3-dimethyl-1-phenylthiourea](/img/structure/B12684642.png)
